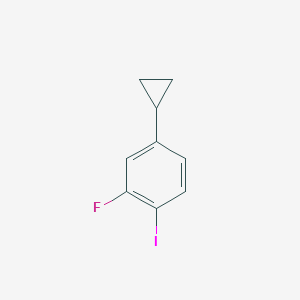

4-Cyclopropyl-2-fluoro-1-iodobenzene

Vue d'ensemble

Description

“4-Cyclopropyl-2-fluoro-1-iodobenzene” is a chemical compound with the molecular formula C9H8FI . It has a molecular weight of 262.07 .

Synthesis Analysis

The synthesis of “this compound” involves two stages . In the first stage, 4-cyclopropyl-2-fluoroaniline is reacted with sulfuric acid, potassium iodide, and sodium nitrite in dichloromethane and water at 0°C for about 5 minutes . In the second stage, the reaction mixture is added to a solution of potassium iodide in dichloromethane and water, and the mixture is stirred at 60°C for 3 hours . The yield of this synthesis is approximately 71.28% .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H8FI/c10-8-5-7 (6-1-2-6)3-4-9 (8)11/h3-6H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted boiling point of 245.7±33.0 °C and a predicted density of 1.823±0.06 g/cm3 .

Applications De Recherche Scientifique

Ring-opening Reactions : Donor-acceptor cyclopropanes, when reacted with iodobenzene dichloride, yield ring-opened products that include different donor (e.g., alkyl, aryl, N, and O) and acceptor moieties (e.g., ketones, diesters, and dinitriles) (Garve et al., 2014).

Cyclodextrin Complex Formation : Cyclodextrin's complex formation with fluoro-, chloro-, bromo-, and iodobenzene in aqueous media was studied, revealing that van der Waals force is a primary stabilizing factor for these complexes (Takuma et al., 1990).

Synthesis of Polyimide Precursors : The preparation of trifluorovinyl-containing imides, starting from reactions involving fluoro- and iodobenzene, leads to the synthesis of precursors for polyimide materials, which are important in material science (Yamomoto et al., 1994).

Labeling in High-Performance Liquid Chromatography : 1-Fluoro-2,4-dinitrobenzene is used to selectively label histidine, tyrosine, and cysteine residues in proteins for peptide mapping in high-performance liquid chromatography (Jackson & Young, 1987).

Electrochemical Studies : Electrochemical studies of fluoro- and iodobenzene compounds have been conducted to understand their roles in pharmaceutical and synthetic chemistry, which are crucial in the development of novel drugs and materials (Srinivasu et al., 1999).

Luminescence Enhancement Studies : The use of fluoro- and cyclopropyl-substituted compounds in enhancing the luminescence of certain chemical systems has applications in analytical chemistry, such as in the detection and quantification of various elements or compounds (Si et al., 2001).

Synthesis of Corrosion Inhibitors : Synthesis of triazole derivatives from fluoro- and iodobenzene compounds for potential use as corrosion inhibitors for steels, demonstrating the application in industrial material protection (Negrón-Silva et al., 2013).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that this compound is a versatile building block in 18f radiochemistry and is used in various transition metal-mediated C-C and C-N cross-coupling reactions . These reactions suggest that the compound may interact with a variety of biological targets, depending on the specific context of its use.

Mode of Action

The mode of action of 4-Cyclopropyl-2-fluoro-1-iodobenzene is primarily through its participation in various transition metal-mediated C-C and C-N cross-coupling reactions . In these reactions, the compound acts as a source of iodine, fluorine, and cyclopropyl groups, which can be incorporated into other molecules to modify their properties.

Biochemical Pathways

Given its role in transition metal-mediated c-c and c-n cross-coupling reactions , it is likely that the compound could influence a variety of biochemical pathways, depending on the specific context of its use.

Pharmacokinetics

The compound’s molecular weight of 26207 and predicted boiling point of 245.7±33.0 °C suggest that it may have moderate bioavailability.

Result of Action

Given its role in transition metal-mediated c-c and c-n cross-coupling reactions , it is likely that the compound could have a variety of effects, depending on the specific context of its use.

Analyse Biochimique

Biochemical Properties

4-Cyclopropyl-2-fluoro-1-iodobenzene plays a significant role in biochemical reactions, particularly in the synthesis of polyimide precursors and ring-opening reactions . It interacts with enzymes and proteins involved in these processes, such as cyclodextrin, which forms complexes with fluoro-, chloro-, bromo-, and iodobenzene in aqueous media . The nature of these interactions is primarily stabilized by van der Waals forces .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used in labeling histidine, tyrosine, and cysteine residues in proteins for peptide mapping in high-performance liquid chromatography . These interactions can lead to changes in cellular activities and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . The compound’s structure allows it to participate in various chemical reactions, such as the preparation of trifluorovinyl-containing imides . These reactions are crucial for the synthesis of polyimide materials, which are important in material science .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term effects observed in in vitro and in vivo studies include alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism . At higher doses, toxic or adverse effects may be observed . These threshold effects are crucial for determining the safe and effective use of the compound in biochemical research .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s role in these pathways is essential for understanding its overall impact on biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is vital for determining the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound affects its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

4-cyclopropyl-2-fluoro-1-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FI/c10-8-5-7(6-1-2-6)3-4-9(8)11/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZTXQPVZAILRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-5-methyl-5h-pyrrolo[2,3-b]pyrazine](/img/structure/B1397878.png)

![tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate](/img/structure/B1397882.png)

![Ethyl 2-Cbz-3a-,6a-Dihydrogen-4,4-difluoro-hexahydro-cyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1397885.png)

![Methyl pyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B1397891.png)